molecular formula C9H18N2O3 B1316223 Tert-butyl 2-acetamidoethylcarbamate CAS No. 207129-09-7

Tert-butyl 2-acetamidoethylcarbamate

Cat. No.: B1316223
CAS No.: 207129-09-7
M. Wt: 202.25 g/mol
InChI Key: CNEKFKYLFJVYOR-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetamidoethylcarbamate is a chemical compound with the molecular formula C9H18N2O3 . It is used in various applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 202.25 .

Scientific Research Applications

Chemosensory Materials

Tert-butyl moieties in carbazole derivatives, such as TCBT, play a crucial role in the formation of organogels that can emit strong blue light. These materials are used as fluorescent sensory materials to detect acid vapors, demonstrating the importance of tert-butyl carbamate structures in developing chemosensory applications (Sun et al., 2015).

Organic Synthesis

Tert-butyl carbamates serve as intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and are used as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds are valuable building blocks in organic synthesis, showing the utility of tert-butyl carbamate groups in synthesizing complex molecules (Guinchard et al., 2005).

Deprotection in Organic Chemistry

Aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method is mild and offers good selectivity, preserving the stereochemical integrity of substrates, which is critical for the synthesis of complex molecules in pharmaceuticals and materials science (Li et al., 2006).

Electrochemical Energy Storage

Poly(3,6-dithienylcarbazole) derivatives, incorporating tert-butyl groups, have been designed and synthesized as redox-active materials for high-performance electrochemical energy storage applications. These materials are used in flexible solid-state pseudocapacitors, demonstrating the potential of tert-butyl carbamate derivatives in advanced energy storage technologies (Yigit & Güllü, 2017).

Future Directions

Tert-butyl 2-acetamidoethylcarbamate has immense scientific potential and offers a wide range of applications in research, from drug synthesis to catalysis. It is expected to be a key player in future scientific advancements .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-acetamidoethylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound inhibits acetylcholinesterase, leading to an increase in acetylcholine levels. This interaction is crucial in studying the effects of acetylcholine on various physiological processes .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Furthermore, this compound can activate or inhibit other enzymes, depending on the cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by increasing acetylcholine levels. At high doses, it can cause toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to the excessive accumulation of acetylcholine and the subsequent overstimulation of cholinergic receptors .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound can bind to plasma proteins, affecting its distribution in the bloodstream. Additionally, this compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification .

Properties

IUPAC Name

tert-butyl N-(2-acetamidoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-7(12)10-5-6-11-8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEKFKYLFJVYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578782
Record name tert-Butyl (2-acetamidoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207129-09-7
Record name tert-Butyl (2-acetamidoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-amino-ethyl)-carbamic acid tert-butyl ester (1 eq.) in DCM was added TEA (3 eq.). The reaction was cooled to 0° C. Acetyl chloride (1 eq.) was filtered through a pad of alumina then added dropwise in solution in DCM to the reaction at 0° C. The reaction was stirred at 20° C. for 4 h. The crude was diluted with DCM, washed twice with water, then twice with a saturated aqueous solution of NaHCO3. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to afford (2-acetylamino-ethyl)-carbamic acid tert-butyl ester. The compound was used as such without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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